5-HT1B Receptor Potency: DHE is ~10× Less Potent than Ergotamine
Dihydroergotamine (DHE) exhibits significantly lower potency at the 5-HT1B receptor compared to ergotamine (ERG). Molecular dynamics simulations and binding energy calculations confirm that DHE is approximately 10-fold less potent than ERG [1]. This difference is further supported by stronger MM-GBSA binding energies and lower ligand RMSF values for ERG, indicating tighter binding [2].
| Evidence Dimension | 5-HT1B receptor potency |
|---|---|
| Target Compound Data | ~10× lower potency than ergotamine |
| Comparator Or Baseline | Ergotamine |
| Quantified Difference | Approximately 10-fold less potent |
| Conditions | In silico molecular dynamics (MD) simulations (6.0 μs total) and MM-GBSA binding energy analysis on human 5-HT1B receptor |
Why This Matters
This reduced potency at 5-HT1B correlates with clinically observed reductions in arterial vasoconstriction and emetic potential, making DHE a better-tolerated alternative to ergotamine for patients sensitive to ergot side effects.
- [1] Sullivan HJ, Tursi A, Moore K, Campbell A, Floyd C, Wu C. Binding Interactions of Ergotamine and Dihydroergotamine to 5-Hydroxytryptamine Receptor 1B (5-HT1b) Using Molecular Dynamics Simulations and Dynamic Network Analysis. J Chem Inf Model. 2020;60(3):1749-1765. View Source
- [2] Silberstein SD. The pharmacology of ergotamine and dihydroergotamine. Headache. 1997. View Source
